(1-Methoxycyclopropyl)benzene
Overview
Description
(1-Methoxycyclopropyl)benzene is an organic compound that features a benzene ring substituted with a methoxy group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxycyclopropyl)benzene typically involves the reaction of cyclopropylbenzene with methanol in the presence of an acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where the methoxy group is introduced to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are employed.
Major Products:
Oxidation: Formation of cyclopropylbenzaldehyde or cyclopropylbenzophenone.
Reduction: Formation of (1-Hydroxycyclopropyl)benzene.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
(1-Methoxycyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxycyclopropyl)benzene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the cyclopropyl group can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activity.
Comparison with Similar Compounds
Cyclopropylbenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Methoxybenzene (Anisole): Lacks the cyclopropyl group, affecting its steric and electronic properties.
(1-Hydroxycyclopropyl)benzene: Similar structure but with a hydroxyl group instead of a methoxy group, influencing its reactivity and solubility.
Uniqueness: (1-Methoxycyclopropyl)benzene is unique due to the presence of both a methoxy group and a cyclopropyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1-methoxycyclopropyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-11-10(7-8-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQQAEHVONFYRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307503 | |
Record name | (1-Methoxycyclopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29526-97-4 | |
Record name | (1-Methoxycyclopropyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29526-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Methoxycyclopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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